molecular formula C17H17NO3 B102795 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- CAS No. 15247-36-6

4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-

Cat. No. B102795
CAS RN: 15247-36-6
M. Wt: 283.32 g/mol
InChI Key: ARBJHLNLBFLVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning.
Biochemical and Physiological Effects:
4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant, anti-inflammatory, and anticancer properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- is its high yield and purity during synthesis. This makes it an ideal compound for use in laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-. One of the future directions is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This will provide a better understanding of its safety and efficacy in humans. Another future direction is to explore the potential applications of this compound in the field of materials science, particularly in the synthesis of novel materials with unique properties. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- can be achieved through several methods. One of the most commonly used methods is the reaction between 4-ethoxyaniline and maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields the desired compound in high yield and purity.

Scientific Research Applications

4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound has been used to synthesize novel materials with unique properties such as high thermal stability and electrical conductivity. In organic synthesis, this compound has been used as a building block for the synthesis of various complex organic molecules.

properties

CAS RN

15247-36-6

Product Name

4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C17H17NO3/c1-2-21-13-7-5-12(6-8-13)18-16(19)14-10-3-4-11(9-10)15(14)17(18)20/h3-8,10-11,14-15H,2,9H2,1H3

InChI Key

ARBJHLNLBFLVLV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4

Origin of Product

United States

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